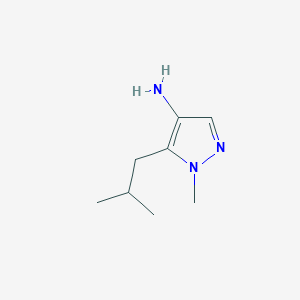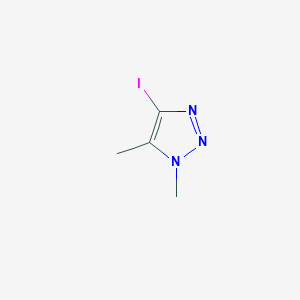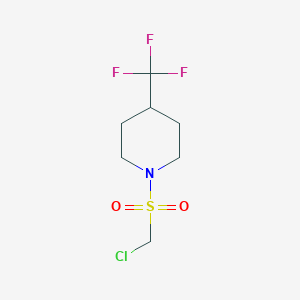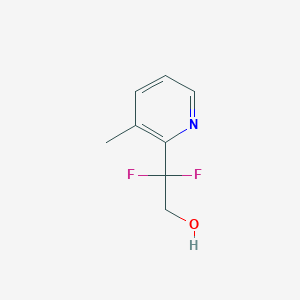
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is substituted with a methyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Alcohol Formation: The final step involves the formation of the alcohol group, which can be achieved through various methods, including reduction of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a difluoromethyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(6-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a different position of the methyl group on the pyridine ring.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol group.
2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol: Contains a methoxy group instead of a methyl group on the pyridine ring.
Uniqueness
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-6-3-2-4-11-7(6)8(9,10)5-12/h2-4,12H,5H2,1H3 |
InChIキー |
YJAGJJNDMFFAIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


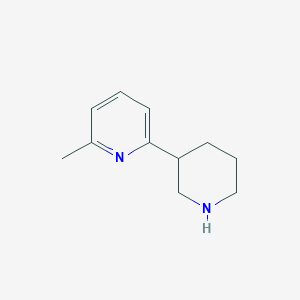

![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
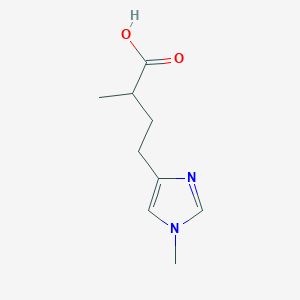
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
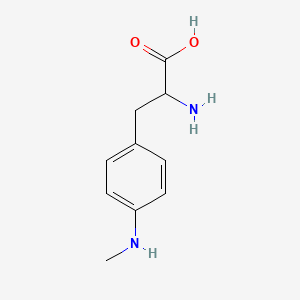
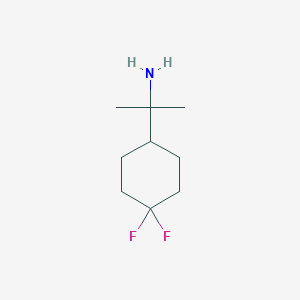
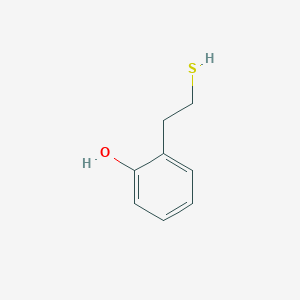
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

